(E)-3-(4-methoxyphenyl)-1-((4-methylstyryl)sulfonyl)pyrrolidine
CAS No.: 1396891-30-7
Cat. No.: VC5516169
Molecular Formula: C20H23NO3S
Molecular Weight: 357.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396891-30-7 |
|---|---|
| Molecular Formula | C20H23NO3S |
| Molecular Weight | 357.47 |
| IUPAC Name | 3-(4-methoxyphenyl)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidine |
| Standard InChI | InChI=1S/C20H23NO3S/c1-16-3-5-17(6-4-16)12-14-25(22,23)21-13-11-19(15-21)18-7-9-20(24-2)10-8-18/h3-10,12,14,19H,11,13,15H2,1-2H3/b14-12+ |
| Standard InChI Key | LJQLYACYOHMYMP-WYMLVPIESA-N |
| SMILES | CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(C2)C3=CC=C(C=C3)OC |
Introduction
Structural and Chemical Properties
The target compound features a pyrrolidine ring (a five-membered secondary amine) substituted at position 1 with an (E)-4-methylstyryl sulfonyl group and at position 3 with a 4-methoxyphenyl group. The E-configuration of the styryl double bond is critical for its stereoelectronic properties, influencing both reactivity and potential biological interactions .
Molecular Formula and Key Descriptors
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Molecular Formula:
-
Molecular Weight: 383.50 g/mol
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Hydrogen Bond Acceptors: 5 (3 oxygen, 1 nitrogen, 1 sulfonyl)
The 4-methoxyphenyl group contributes electron-donating effects via the methoxy substituent, while the sulfonamide moiety enhances solubility in polar solvents and potential binding affinity to biological targets .
Synthetic Pathways
Radical Sulfonamidation Approach
A two-chamber radical-mediated strategy, as demonstrated for morpholine-based sulfonamides , could be adapted for pyrrolidine derivatives. In this method:
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Chamber A: Tetrabromothiophene -dioxide reacts with 4-methylstyrene under heat (100°C) to generate gaseous .
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Chamber B: Pyrrolidine bearing a 4-methoxyphenyl group reacts with in situ-generated sulfamoyl radicals in the presence of and a photocatalyst (e.g., Ir(ppy)) at 60°C.
This method affords moderate to high yields (68–81% for analogs ) and preserves the E-configuration of the styryl group due to radical stability considerations.
Metal-Free Coupling of N-Hydroxy Sulfonamides
An alternative route involves reacting N-hydroxy-(4-methylstyryl)sulfonamide with 3-(4-methoxyphenyl)pyrrolidine under mild, metal-free conditions . This approach avoids transition metals and leverages amine nucleophilicity for sulfonamide bond formation, typically achieving yields of 70–85% for related structures .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical NMR data (400 MHz, CDCl) for the compound, inferred from analogs :
| Signal (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.42 | d (J = 15.2 Hz) | 1H | Styryl H |
| 7.38 | d (J = 8.0 Hz) | 2H | Styryl aryl H |
| 7.21 | d (J = 8.0 Hz) | 2H | Styryl aryl H |
| 6.61 | d (J = 15.6 Hz) | 1H | Styryl H |
| 3.79 | s | 3H | OCH |
| 3.65–3.12 | m | 6H | Pyrrolidine H |
| 2.38 | s | 3H | CH (styryl) |
The E-configuration is confirmed by the large coupling constant () between the styryl protons .
High-Resolution Mass Spectrometry (HRMS)
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